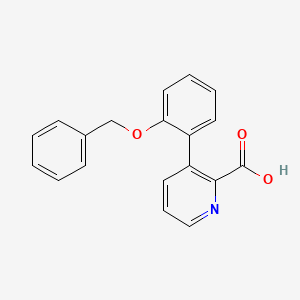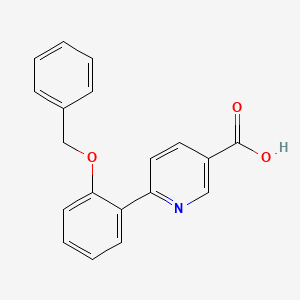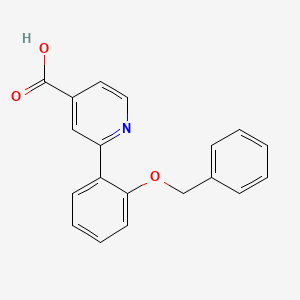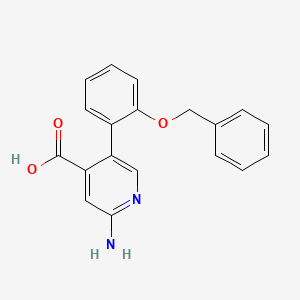
3-(2-Benzyloxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzyloxyphenyl)picolinic acid, commonly referred to as BOPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. BOPPA is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 199.24 g/mol. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. BOPPA is a versatile chemical due to its ability to form coordination and hydrogen bonds, and its reactivity with other compounds.
Scientific Research Applications
BOPPA has been used extensively in scientific research applications due to its unique properties. It has been used as a ligand in coordination complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of other organic compounds. BOPPA has also been used in the study of the structure and reactivity of organic molecules, and as a model compound for the study of the interactions between molecules.
Mechanism of Action
BOPPA is a versatile compound due to its ability to form coordination and hydrogen bonds. These bonds allow BOPPA to interact with other molecules, forming complex structures and facilitating reactions. BOPPA can also act as a Lewis acid, donating electrons to other molecules and participating in electron transfer reactions.
Biochemical and Physiological Effects
BOPPA has been studied for its potential biochemical and physiological effects. In animal studies, BOPPA has been shown to reduce inflammation, decrease blood pressure, and inhibit the growth of certain types of cancer cells. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
BOPPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also a versatile compound, with the ability to form coordination and hydrogen bonds, and to act as a Lewis acid. However, BOPPA can be difficult to handle due to its tendency to form coordination complexes and its reactivity with other compounds.
Future Directions
The potential applications of BOPPA are vast and varied. Further research is needed to explore its potential uses in drug design, as a catalyst in organic synthesis, and as a reagent for the synthesis of other organic compounds. Additionally, more research is needed to determine the full extent of its biochemical and physiological effects. Finally, further research is needed to explore the potential of BOPPA as an antioxidant and anti-inflammatory agent.
Synthesis Methods
BOPPA can be synthesized through a variety of methods, including the reaction of 2-benzyloxyphenol with picolinic acid in the presence of a base. This reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The yield of the reaction is typically around 80-90%, and the product can be purified by recrystallization.
properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-16(10-6-12-20-18)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJBDRTDYLBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














